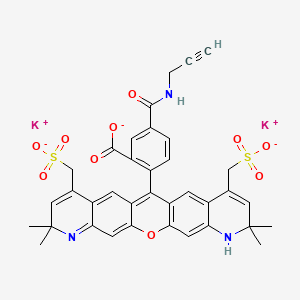

AF568 alkyne, 5-isomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H30K2N3O10S2- |

|---|---|

Molecular Weight |

807.0 g/mol |

IUPAC Name |

dipotassium;5-(prop-2-ynylcarbamoyl)-2-[7,7,19,19-tetramethyl-9,17-bis(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoate |

InChI |

InChI=1S/C36H33N3O10S2.2K/c1-6-9-37-33(40)19-7-8-22(25(10-19)34(41)42)32-26-11-23-20(17-50(43,44)45)15-35(2,3)38-28(23)13-30(26)49-31-14-29-24(12-27(31)32)21(18-51(46,47)48)16-36(4,5)39-29;;/h1,7-8,10-16,38H,9,17-18H2,2-5H3,(H,37,40)(H,41,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-3 |

InChI Key |

MEKLAWYEJGIWMU-UHFFFAOYSA-K |

Canonical SMILES |

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCC#C)C(=O)[O-])CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C.[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

AF568 Alkyne 5-Isomer: A Technical Guide for Advanced Biomolecular Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF568 alkyne, 5-isomer, is a bright, orange-fluorescent dye equipped with a terminal alkyne group. This functional group makes it a prime tool for "click chemistry," a method for specifically and efficiently labeling biomolecules.[1][2] This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols related to AF568 alkyne 5-isomer, a derivative of the Alexa Fluor 568 dye.[3][4] Its high photochemical stability, brightness, and water solubility make it an excellent choice for a variety of applications in fluorescence microscopy, flow cytometry, and other visualization techniques.[5][6] The fluorescence of AF568 is largely insensitive to pH variations between 4 and 10, ensuring stable signal generation in diverse experimental conditions.[3][6]

Core Chemical and Physical Properties

The key characteristics of AF568 alkyne 5-isomer are summarized in the table below. These properties are crucial for designing and troubleshooting experiments involving this fluorophore. Data from various suppliers are presented for a comprehensive overview.

| Property | Value (from various sources) | Reference(s) |

| Excitation Maximum (λex) | 572 nm, 578 nm | [4][5] |

| Emission Maximum (λem) | 598 nm, 602 nm | [4][5] |

| Molar Extinction Coefficient | ~88,000 - 94,238 M⁻¹cm⁻¹ | [4][5] |

| Fluorescence Quantum Yield | ~0.912 | [5] |

| Molecular Formula | C₃₆H₃₁N₃K₂O₁₀S₂ | [5] |

| Molecular Weight | ~731.39 - 807.97 g/mol | [3][4][5] |

| Appearance | Violet or Red solid powder | [4][5] |

| Solubility | Good solubility in water, DMSO, and DMF | [4][5] |

| Purity | >95% (as determined by ¹H NMR and HPLC-MS) | [4][5] |

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AF568 alkyne 5-isomer is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne-containing dye and an azide-modified biomolecule.[1][2] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[1][7] This specificity allows for the precise labeling of target molecules within complex biological systems.

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Experimental Protocols

The following section outlines a generalized protocol for labeling azide-modified biomolecules with AF568 alkyne 5-isomer. This protocol can be adapted for various biomolecules, including proteins, nucleic acids, and lipids.

General Protocol for Labeling Biomolecules

This protocol is a general guideline and may require optimization based on the specific biomolecule and experimental setup.

Materials:

-

AF568 alkyne 5-isomer

-

Azide-modified biomolecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate, THPTA)

-

Copper-chelating ligand (e.g., TBTA) for in vivo applications to protect cells from copper toxicity

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

-

Solvents (e.g., DMSO, DMF) for dissolving reagents

-

Purification supplies (e.g., size-exclusion chromatography columns, dialysis cassettes)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AF568 alkyne 5-isomer in anhydrous DMSO or DMF.

-

Prepare a stock solution of the azide-modified biomolecule in an appropriate buffer.

-

Prepare stock solutions of copper(II) sulfate and the reducing agent in water. If using a ligand, prepare a stock solution of the ligand in DMSO.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the AF568 alkyne stock solution.

-

Add the copper(II) sulfate solution to the mixture.

-

Initiate the reaction by adding the reducing agent. If using a ligand, pre-mix the copper(II) sulfate and ligand before adding to the reaction.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by size-exclusion chromatography, dialysis, or precipitation. The choice of purification method will depend on the properties of the labeled biomolecule.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at the excitation maximum of AF568 (~572 nm) and at 280 nm for the protein concentration.

-

References

- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroeder.nd.edu [rroeder.nd.edu]

- 3. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Fluorescent Dye 568 alkyne, 5-isomer (A270023) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

AF568 Alkyne 5-Isomer: A Comprehensive Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of AF568 alkyne 5-isomer, a widely utilized fluorescent probe in biological research and drug development. This document summarizes its key quantitative spectral data, outlines the experimental methodologies for their determination, and visually represents the fundamental process of fluorescence.

Core Spectral Properties

AF568 alkyne 5-isomer is a bright, photostable, orange-fluorescent dye. Its alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed click reaction. The spectral data for AF568 alkyne 5-isomer and its equivalents are summarized below. It is important to note that slight variations in spectral characteristics can occur depending on the supplier and the local chemical environment of the dye.

| Parameter | Value | Source |

| Excitation Maximum (λex) | 572 nm | [1][] |

| 578 nm | [3] | |

| 579 nm | [4] | |

| Emission Maximum (λem) | 598 nm | [1][][5] |

| 602 nm | [3] | |

| 603 nm | [4] | |

| Molar Extinction Coefficient (ε) | 94,238 M⁻¹cm⁻¹ | [1] |

| 94,000 M⁻¹cm⁻¹ | [4] | |

| 91,000 M⁻¹cm⁻¹ | [6] | |

| 88,000 M⁻¹cm⁻¹ | [3] | |

| Fluorescence Quantum Yield (Φ) | 0.912 | [1] |

| 0.69 | [6] |

Experimental Protocols

The determination of the spectral properties of fluorescent molecules like AF568 alkyne 5-isomer requires precise and standardized experimental procedures. The following sections detail the general methodologies used to measure the key parameters.

Measurement of Excitation and Emission Spectra

The excitation and emission spectra of a fluorophore are determined using a spectrofluorometer.

Objective: To determine the wavelengths at which the fluorophore most efficiently absorbs light (excitation spectrum) and the spectrum of light emitted after excitation (emission spectrum).

Instrumentation:

-

Spectrofluorometer equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube - PMT).

-

Quartz cuvettes.

Procedure:

-

Sample Preparation: Prepare a dilute solution of AF568 alkyne 5-isomer in a suitable solvent (e.g., phosphate-buffered saline - PBS, pH 7.4). The concentration should be low enough to avoid inner filter effects (typically an absorbance below 0.1 at the excitation maximum).

-

Recording the Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum absorption (λex,max), which can be initially determined from an absorbance spectrum or a preliminary scan. For AF568, this would be around 572 nm.

-

Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength (e.g., 580 nm to 750 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem,max).

-

-

Recording the Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum emission (λem,max) determined in the previous step (around 598 nm for AF568).

-

Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength (e.g., 450 nm to 590 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum (λex,max).

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Objective: To quantify the light-absorbing capability of AF568 alkyne 5-isomer at its absorption maximum.

Instrumentation:

-

UV-Visible Spectrophotometer.

-

Quartz cuvettes with a known path length (typically 1 cm).

Procedure:

-

Sample Preparation: Prepare a series of solutions of AF568 alkyne 5-isomer of known concentrations in a suitable solvent.

-

Absorbance Measurement: Measure the absorbance of each solution at the absorption maximum (λex,max).

-

Beer-Lambert Law: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl where:

-

A is the absorbance.

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹).

-

c is the molar concentration of the dye (in M).

-

l is the path length of the cuvette (in cm).

-

-

Calculation: Plot a graph of absorbance versus concentration. The slope of the resulting line will be equal to εl. Since l is known, ε can be determined.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized standard, is most commonly employed.

Objective: To determine the efficiency of AF568 alkyne 5-isomer in converting absorbed photons into emitted fluorescent photons.

Instrumentation:

-

Spectrofluorometer.

-

UV-Visible Spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are similar to AF568 alkyne 5-isomer (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95).

-

Sample Preparation: Prepare a series of dilute solutions of both the AF568 alkyne 5-isomer (sample) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low and in a similar range (e.g., 0.01 to 0.1) to minimize inner filter effects.

-

Absorbance and Fluorescence Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²) where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used; if the same solvent is used, this term becomes 1).

-

Visualizing the Fluorescence Process

The process of fluorescence, from the absorption of a photon to the emission of a new photon, can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the electronic and vibrational transitions involved in fluorescence and phosphorescence.

References

An In-depth Technical Guide to AF568 Alkyne 5-Isomer for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AF568 alkyne 5-isomer, a fluorescent probe widely utilized in biological research and drug development. The guide details the molecule's core properties, including its molecular weight and structure, and provides a thorough summary of its quantitative optical characteristics. A significant focus is placed on the practical application of AF568 alkyne 5-isomer, with detailed experimental protocols for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for the labeling of proteins and cells. Furthermore, this guide illustrates the application of this powerful tool in the visualization of cellular processes by presenting a logical workflow for metabolic labeling and imaging, a technique used to study various cellular pathways.

Core Properties of AF568 Alkyne 5-Isomer

AF568 alkyne 5-isomer is a bright, photostable, orange-fluorescent dye functionalized with a terminal alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via click chemistry, enabling precise and robust labeling for a variety of downstream applications.

Molecular Structure and Weight

The chemical structure of AF568 alkyne 5-isomer is presented below. It is a sulfonated rhodamine derivative, which contributes to its high water solubility and photostability.

Chemical Structure: A representative structure of a sulfonated rhodamine core with an alkyne linker at the 5-isomer position.

Molecular Formula: C₃₆H₃₁N₃K₂O₁₀S₂[1][2]

Molecular Weight: 807.97 g/mol [1]

Quantitative Data Summary

The key spectral and physical properties of AF568 alkyne 5-isomer are summarized in the table below for easy reference. These properties make it an excellent choice for fluorescence microscopy and flow cytometry applications.[2][3]

| Property | Value | Reference |

| Excitation Maximum (λex) | 572 nm | [2] |

| Emission Maximum (λem) | 598 nm | [2] |

| Molar Extinction Coefficient (ε) | 94,238 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | 0.912 | [2] |

| Solubility | Good in water, DMF, and DMSO | [2] |

| Purity | ≥95% (by ¹H NMR and HPLC-MS) | [2][3] |

Experimental Protocols

The primary application of AF568 alkyne 5-isomer is its use in click chemistry for the fluorescent labeling of azide-modified biomolecules. The following sections provide detailed protocols for protein labeling in solution and for the labeling of metabolically tagged components in fixed cells.

Protocol for Labeling Azide-Modified Proteins with AF568 Alkyne

This protocol describes the copper(I)-catalyzed click reaction for conjugating AF568 alkyne to a protein that has been modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

AF568 alkyne 5-isomer

-

DMSO (anhydrous)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

AF568 Alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with the AF568 alkyne stock solution. A 3-10 fold molar excess of the dye to the protein is recommended.

-

Add the THPTA solution to the reaction mixture. The final concentration of THPTA should be equivalent to the copper concentration.

-

Add the CuSO₄ solution to the reaction mixture. A final concentration of 1-2 mM is typically sufficient.

-

Vortex the mixture gently.

-

-

Initiation of the Click Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.

-

Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification of the Labeled Protein:

-

Following incubation, purify the labeled protein from excess dye and reaction components using a size-exclusion chromatography column appropriate for the molecular weight of the protein.

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Storage:

-

Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

-

Protocol for Metabolic Labeling and Imaging of Cellular Components

This protocol outlines the general steps for metabolically incorporating an azide-modified precursor into cellular biomolecules, followed by fixation, permeabilization, and click chemistry-based fluorescent labeling with AF568 alkyne for imaging.

Materials:

-

Cells grown on coverslips

-

Cell culture medium with and without the azide-modified metabolic precursor

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

AF568 alkyne 5-isomer

-

Click chemistry reaction components (as in Protocol 2.1)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of an azide-modified metabolic precursor (e.g., an amino acid, sugar, or lipid analog) for a desired period to allow for incorporation into newly synthesized biomolecules. As a negative control, culture a separate set of cells in a medium lacking the azide precursor.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells on coverslips twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with a blocking solution for 30 minutes at room temperature to reduce non-specific binding.

-

-

Click Reaction:

-

Prepare the click reaction cocktail by combining the copper(II) sulfate, THPTA, and AF568 alkyne in a buffer.

-

Add the sodium ascorbate to the cocktail immediately before adding it to the cells to initiate the reaction.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the fluorescently labeled cells using a fluorescence microscope equipped with appropriate filters for AF568 (e.g., a Texas Red filter set).

-

Mandatory Visualizations

Experimental Workflow for Metabolic Labeling and Imaging

The following diagram illustrates the sequential steps involved in the metabolic labeling of cellular components with an azide precursor and subsequent fluorescent detection using AF568 alkyne via click chemistry.

Caption: Workflow for metabolic labeling and fluorescence imaging.

Logical Relationship of Click Chemistry Components

This diagram outlines the essential components and their roles in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction used to conjugate AF568 alkyne to an azide-modified target molecule.

Caption: Key components of the CuAAC click reaction.

References

An In-Depth Technical Guide to AF568 Alkyne 5-Isomer for Click Chemistry Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the AF568 alkyne 5-isomer, a fluorescent probe utilized in click chemistry for the labeling and visualization of biomolecules. We will delve into its chemical properties, provide detailed experimental protocols for its application, and explore its use in studying cellular signaling pathways.

Introduction to AF568 Alkyne and Click Chemistry

AF568 alkyne 5-isomer is a bright, orange-fluorescent dye that is structurally identical to Alexa Fluor® 568 alkyne.[1] It is a valuable tool for researchers due to its high photostability and water solubility.[1] The alkyne functional group on the dye allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding.[2] The CuAAC reaction, in particular, forms a stable triazole linkage between an alkyne-containing molecule (like AF568 alkyne) and an azide-containing molecule. This bioorthogonal reaction, meaning it does not interfere with native biological processes, has become a powerful method for attaching fluorescent labels to a wide range of biomolecules, including proteins, nucleic acids, and glycans, both in vitro and in living cells.

Physicochemical Properties of AF568 Alkyne 5-Isomer

The performance of a fluorescent probe is dictated by its photophysical properties. The table below summarizes the key quantitative data for AF568 alkyne 5-isomer and its structurally identical counterparts.

| Property | Value | Reference |

| Excitation Maximum (λex) | 578 nm | [1] |

| Emission Maximum (λem) | 602 nm | [1] |

| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [1] |

| Molecular Weight | 731.39 g/mol (protonated) | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Purity | >95% (HPLC) | [1] |

Experimental Protocols

The following protocols provide a general framework for utilizing AF568 alkyne 5-isomer in click chemistry labeling experiments. Optimization may be required for specific cell types and experimental conditions.

Metabolic Labeling of Cellular Glycans with an Azide-Modified Sugar

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, which can then be visualized by click reaction with AF568 alkyne.

Materials:

-

Cells of interest

-

Cell culture medium

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

AF568 alkyne 5-isomer

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelator/ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine, THPTA)

Procedure:

-

Metabolic Labeling: Culture cells in the presence of an appropriate concentration of the azide-modified sugar for 24-72 hours to allow for metabolic incorporation into glycans.

-

Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Click Reaction:

-

Prepare the click reaction cocktail. For a final volume of 500 µL, a typical cocktail may contain:

-

1-10 µM AF568 alkyne 5-isomer

-

100 µM CuSO₄

-

500 µM THPTA

-

5 mM sodium ascorbate

-

-

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging: Wash the cells several times with PBS. The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the AF568 dye.

Labeling of Alkyne-Modified Proteins in Cell Lysates

This protocol outlines the labeling of proteins that have been metabolically or chemically modified to contain an alkyne group.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

AF568 azide (for reaction with alkyne-modified proteins)

-

Click reaction buffer

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelator/ligand (e.g., THPTA)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Prepare Click Reaction: In a microcentrifuge tube, combine the cell lysate, AF568 azide, and the click reaction buffer components (CuSO₄, THPTA, sodium ascorbate) at optimized concentrations.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Protein Precipitation (Optional): Precipitate the labeled proteins using methods such as acetone or trichloroacetic acid (TCA) precipitation to remove excess reagents.

-

SDS-PAGE and Imaging: Resuspend the protein pellet in SDS-PAGE sample buffer, run the gel, and visualize the fluorescently labeled proteins using a fluorescence gel scanner.

Visualization of Signaling Pathways

Click chemistry with AF568 alkyne provides a powerful tool to visualize and study dynamic cellular processes, including signaling pathways. By metabolically labeling specific classes of molecules involved in a signaling cascade, their localization and abundance can be tracked under different cellular conditions.

Visualizing G-Protein Coupled Receptor (GPCR) Signaling

One application of this technique is in the study of G-protein coupled receptor (GPCR) signaling. GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. Upon ligand binding, GPCRs undergo conformational changes and activate intracellular signaling pathways.

Experimental Workflow:

Metabolic labeling can be used to introduce azide-modified sugars into the glycans of a specific GPCR or its interacting partners. Subsequent click reaction with AF568 alkyne allows for the visualization of the receptor's localization and trafficking upon stimulation.

Signaling Pathway Visualization:

Upon ligand binding, a GPCR can be internalized into the cell via endocytosis. This process can be visualized by labeling the GPCR with AF568 alkyne.

Conclusion

AF568 alkyne 5-isomer is a versatile and robust fluorescent probe for click chemistry-based labeling. Its excellent photophysical properties and bioorthogonality make it an indispensable tool for researchers in cell biology, biochemistry, and drug discovery. The ability to specifically label and visualize biomolecules in their native environment provides invaluable insights into complex cellular processes and signaling pathways.

References

An In-depth Technical Guide to AF568 Alkyne for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF568 alkyne is a fluorescent probe widely utilized in biological research for the visualization of a diverse range of biomolecules and cellular processes. As a member of the Alexa Fluor family of dyes, AF568 is a structural and functional analogue of Alexa Fluor 568, known for its exceptional brightness and photostability. This technical guide provides a comprehensive overview of AF568 alkyne, including its core properties, detailed experimental protocols, and applications in advanced fluorescence microscopy techniques.

AF568 alkyne is an orange-fluorescent dye that is readily detected in the ROX (Rhodamine X) or Texas Red channel of most fluorescence microscopes.[1][2][3] Its alkyne functional group allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5] This labeling strategy enables the precise and robust fluorescent tagging of proteins, nucleic acids, lipids, and glycans in both fixed and living cells.

Core Properties and Quantitative Data

The performance of a fluorophore is paramount in fluorescence microscopy. AF568 alkyne exhibits excellent photophysical properties, making it a reliable choice for demanding imaging applications.

| Property | Value | Reference |

| Excitation Maximum (λex) | 572 nm | [2][3] |

| Emission Maximum (λem) | 598 nm | [2][3] |

| Fluorescence Quantum Yield (Φ) | 0.912 | [1][2] |

| Molar Extinction Coefficient (ε) | ~88,000 cm⁻¹M⁻¹ | [6] |

| Molecular Weight | ~731.39 g/mol | [6] |

| Recommended Laser Lines | 561 nm, 568 nm | [6] |

| pH Sensitivity | Insensitive in the range of pH 4-10 | [1][2] |

Comparative Photostability

| Fluorophore | Relative Photostability | Reference |

| Alexa Fluor 568 | High | [2][3] |

| Fluorescein isothiocyanate (FITC) | Low | [2][3] |

Experimental Protocols

The primary application of AF568 alkyne is in CuAAC-mediated labeling. The following are detailed protocols for labeling proteins in cell lysates and for metabolic labeling of glycoproteins in live cells.

Protocol 1: Labeling of Proteins in Cell Lysate with AF568 Alkyne

This protocol describes the general procedure for labeling azide-modified proteins in a cell lysate with AF568 alkyne.

Materials:

-

Cell lysate containing azide-modified proteins (e.g., from metabolic labeling with an azide-containing amino acid analogue)

-

AF568 alkyne

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving AF568 alkyne, if necessary)

-

Protein precipitation solution (e.g., methanol/chloroform)

Procedure:

-

Preparation of Stock Solutions:

-

AF568 alkyne: Prepare a 10 mM stock solution in DMSO or water.

-

Copper(II) sulfate: Prepare a 100 mM stock solution in water.

-

THPTA/TBTA: Prepare a 200 mM stock solution in water (THPTA) or DMSO/t-BuOH (TBTA).

-

Sodium ascorbate: Prepare a 100 mM stock solution in water immediately before use.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

Protein lysate (e.g., 50 µL of 1-5 mg/mL)

-

PBS to a final volume of ~180 µL

-

THPTA/TBTA solution (final concentration 1-5 mM)

-

Copper(II) sulfate solution (final concentration 0.1-1 mM)

-

AF568 alkyne stock solution (final concentration 10-100 µM)

-

-

Vortex briefly to mix.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration 1-5 mM).

-

Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Protein Precipitation and Washing:

-

Precipitate the labeled proteins by adding 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water.

-

Vortex thoroughly and centrifuge at high speed to pellet the protein.

-

Carefully remove the supernatant and wash the protein pellet with cold methanol.

-

Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).

-

Protocol 2: Metabolic Labeling and Imaging of Glycoproteins with AF568 Alkyne

This protocol outlines the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by fluorescent labeling with AF568 alkyne for imaging.

Materials:

-

Cell culture medium

-

Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylgalactosamine, GalNAz)

-

AF568 alkyne

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click-iT® reaction cocktail components (or individual components as in Protocol 1)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Add the azide-modified sugar precursor to the culture medium at an optimized concentration (typically 25-50 µM) and incubate for 24-72 hours.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction and Imaging:

-

Prepare the click reaction cocktail as described in Protocol 1, using AF568 alkyne.

-

Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI, if desired.

-

Mount the coverslips with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for AF568 and the nuclear stain.

-

Visualization of Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

References

A Technical Guide to AF568 Alkyne 5-Isomer for Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AF568 alkyne, 5-isomer, a fluorescent probe widely used for labeling and detecting proteins and nucleic acids. We will cover its chemical properties, the core labeling methodology, detailed experimental protocols, and key applications.

Introduction to AF568 Alkyne and Click Chemistry

AF568 alkyne is a bright, photostable, orange-fluorescent dye equipped with a terminal alkyne group.[1] This functional group makes it an ideal reagent for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] This reaction forms a highly stable, covalent triazole linkage between the alkyne-containing dye and an azide-modified biomolecule.[1][][3]

The CuAAC reaction is exceptionally specific and bioorthogonal, meaning neither the alkyne nor the azide group is typically found in natural biological systems, which prevents unwanted side reactions with native cellular components.[3] The reaction is efficient, proceeds rapidly under aqueous conditions, and is stable across a broad pH range (4-12), making it a robust tool for labeling complex biological samples.[4]

Core Properties of AF568 Alkyne

The spectral and physical properties of AF568 alkyne make it well-suited for various fluorescence-based applications, including microscopy and flow cytometry.[1][5] It is optimally excited by the 568 nm laser line.[1]

| Property | Value | Reference |

| Excitation Maximum (λabs) | ~578 nm | [1] |

| Emission Maximum (λem) | ~602 nm | [1] |

| Molar Extinction Coefficient (ε) | ~88,000 cm-1M-1 | [1] |

| Molecular Weight | ~731.39 g/mol | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Storage Conditions | -20°C, desiccated, protected from light | [1] |

The Labeling Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundation of labeling with AF568 alkyne is the CuAAC reaction. This process involves the formation of a stable five-membered triazole ring by joining the terminal alkyne of the dye with an azide group on a target biomolecule. The reaction's success hinges on the presence of a Copper(I) catalyst, which dramatically accelerates the cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction.[4] The active Cu(I) is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[6]

Experimental Protocols

Successful labeling requires careful preparation of reagents and optimization of reaction conditions. The following are generalized protocols for labeling proteins and nucleic acids.

The overall process follows a consistent series of steps, from sample preparation to final analysis.

This protocol is adapted for labeling azide-modified proteins in a cell lysate or as a purified sample.[7][8] Azide groups can be introduced into proteins metabolically using azide-bearing amino acid analogs or through chemical modification.

Materials:

-

Azide-modified protein sample (1-5 mg/mL)

-

AF568 Alkyne (10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (20 mM stock in water)[8]

-

THPTA Ligand (100 mM stock in water): A copper-chelating ligand that stabilizes the Cu(I) ion, reduces protein damage, and accelerates the reaction.[7][8]

-

Sodium Ascorbate (300 mM stock in water, prepare fresh ): The reducing agent to generate Cu(I).[8]

-

PBS buffer (pH 7.4)

Procedure:

-

In a microfuge tube, combine the following in order:

-

50 µL of protein lysate

-

100 µL of PBS buffer

-

4 µL of 1 mM AF568 Alkyne (for a final concentration of ~20 µM, may require optimization).[8]

-

-

Vortex the mixture briefly.

-

Add 10 µL of 100 mM THPTA solution and vortex.[8]

-

Add 10 µL of 20 mM CuSO₄ solution and vortex.[8]

-

To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.[8] Vortex immediately.

-

Protect the reaction from light and incubate at room temperature for 30 minutes.[8]

-

Purification: After incubation, precipitate the labeled protein to remove unreacted dye and catalyst components. A common method is methanol/chloroform precipitation:

-

Add 600 µL of methanol to the 200 µL reaction mixture.[8]

-

Add 150 µL of chloroform, vortex.[8]

-

Add 400 µL of water, vortex.[8]

-

Centrifuge for 5 minutes at >13,000 x g. The protein will be in the interface layer.[8]

-

Carefully remove the upper aqueous phase.[8]

-

Add 450 µL of methanol to wash the pellet, vortex, and centrifuge again.[8]

-

Discard the supernatant and allow the protein pellet to air dry before resuspension in the desired buffer for downstream analysis.

-

This protocol is suitable for labeling alkyne-modified oligonucleotides or DNA with an azide-functionalized dye. For use with AF568 alkyne, one would use an azide-modified nucleic acid. The principle remains the same.

Materials:

-

Alkyne-modified oligonucleotide (20-200 µM)

-

AF568 Azide (or other dye-azide) (10 mM stock in DMSO)

-

Copper(II)-TBTA Complex (10 mM stock in 55% DMSO): TBTA is another effective stabilizing ligand.[9]

-

Ascorbic Acid (5 mM stock in water, prepare fresh )[9]

-

2M Triethylammonium acetate buffer (pH 7.0)

-

DMSO

Procedure:

-

Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.[9]

-

Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.[9]

-

Add DMSO to a final concentration of 50% by volume and vortex.[9]

-

Add the dye-azide stock solution to a final concentration 1.5 times that of the oligonucleotide.[9] Vortex.

-

Add ascorbic acid stock solution to a final concentration of 0.5 mM.[9] Vortex.

-

(Optional but recommended) Degas the solution by bubbling an inert gas (e.g., argon) through it for 30 seconds.[9]

-

Add the Copper(II)-TBTA stock to a final concentration of 0.5 mM to initiate the reaction.[9]

-

Flush the vial with inert gas, cap it tightly, and vortex thoroughly.[9]

-

Incubate at room temperature overnight.[9]

-

Purification: Precipitate the labeled nucleic acid using standard ethanol or acetone precipitation methods to remove excess reagents.[9] The final product can be further purified by HPLC or PAGE.

Applications in Research and Drug Development

The covalent and specific nature of AF568 alkyne labeling enables a wide range of applications.

-

Fluorescence Microscopy: Labeled proteins or nucleic acids can be visualized in fixed or living cells to study their subcellular localization, dynamics, and interactions.[10] The brightness and photostability of AF568 are ideal for demanding imaging experiments.[1]

-

Flow Cytometry: Quantify cell populations based on the presence of a labeled biomolecule on the cell surface or intracellularly.

-

Protein-Nucleic Acid Interaction Studies: By labeling one component (e.g., a protein with AF568), its interaction with an unlabeled partner can be monitored using techniques like fluorescence polarization or FRET.

-

High-Content Screening: In drug development, automated microscopy can be used to assess how compounds affect the localization or expression of a labeled target protein, providing valuable insights into mechanism of action.

References

- 1. vectorlabs.com [vectorlabs.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. cn.lumiprobe.com [cn.lumiprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 9. lumiprobe.com [lumiprobe.com]

- 10. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Principle of Action of AF568 Alkyne 5-Isomer in Bioorthogonal Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principle of action for Alexa Fluor 568 (AF568) Alkyne, 5-Isomer, a key reagent in bioorthogonal chemistry. The guide details its application in labeling and imaging, presents quantitative data, outlines experimental protocols, and provides visualizations of the underlying chemical processes. The term "5-isomer" refers to a specific structural isomer of the AF568 dye, ensuring batch-to-batch consistency in experimental setups.

Core Principle: Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions are characterized by:

-

High Specificity: The reacting partners exclusively react with each other and not with endogenous functional groups.

-

Biocompatibility: The reagents and products are non-toxic and do not disrupt cellular functions.

-

Favorable Kinetics: The reactions proceed at a reasonable rate under physiological conditions (temperature, pH, and aqueous environment).

The primary role of AF568 alkyne in this context is to serve as a reporter molecule. It is functionalized with a terminal alkyne group, a small and biologically inert moiety. This alkyne group can be covalently linked to a biomolecule of interest that has been metabolically, genetically, or chemically tagged with a complementary azide group. The resulting product is a stable, fluorescently labeled biomolecule that can be visualized and tracked.

Mechanisms of Action: CuAAC and SPAAC

The alkyne group on the AF568 molecule participates in two main types of bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used "click" reaction that involves the formation of a stable triazole ring from an alkyne and an azide.[1] The reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate by orders of magnitude compared to the uncatalyzed version.[1]

Key Features of CuAAC:

-

High Reaction Rate: The copper catalyst dramatically increases the reaction speed, allowing for rapid labeling.

-

Regioselectivity: The reaction exclusively produces the 1,4-disubstituted triazole isomer.

-

Versatility: It can be used for a wide range of applications, including in fixed cells and cell lysates.

A potential drawback of CuAAC for live-cell imaging is the cytotoxicity of the copper catalyst. However, the use of copper-chelating ligands can mitigate this issue.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is an alternative to CuAAC that circumvents the need for a copper catalyst, making it ideal for live-cell imaging.[2] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide.[3]

Key Features of SPAAC:

-

Copper-Free: The absence of a copper catalyst makes it highly biocompatible for live-cell and in vivo studies.

-

High Bioorthogonality: The strained alkyne and azide are highly selective for each other.

-

Good Reaction Kinetics: While generally slower than CuAAC, the kinetics are sufficient for many biological applications.

For SPAAC, the AF568 dye would be functionalized with a strained alkyne like DBCO instead of a terminal alkyne.

Data Presentation

The following tables summarize the key quantitative data for AF568 Alkyne, 5-Isomer and its performance in bioorthogonal reactions.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Maximum Excitation | 572 nm | [2] |

| Maximum Emission | 598 nm | [2] |

| Molar Extinction Coefficient | 94,238 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield | 0.912 | [2] |

| Photostability | High, greater than FITC | [4][5][6][7] |

Table 2: Typical Reaction Kinetics for Alkyne-Azide Cycloadditions

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) | Notes |

| CuAAC | Terminal Alkyne + Azide | 10² - 10³ M⁻¹s⁻¹ | Highly dependent on ligand and reaction conditions. |

| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | 10⁻¹ - 1 M⁻¹s⁻¹ | Rate can be tuned by modifying the structure of the cyclooctyne. |

Experimental Protocols

The following are generalized protocols for labeling biomolecules in fixed and live cells using AF568 alkyne. Optimization may be required for specific cell types and experimental conditions.

Labeling of Azide-Modified Biomolecules in Fixed Cells (CuAAC)

This protocol is suitable for endpoint assays where the cells are fixed and permeabilized prior to labeling.

Materials:

-

This compound (10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

-

Sodium Ascorbate (500 mM stock in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA) (100 mM stock in water)

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (3.7% in PBS for fixation)

-

Triton X-100 (0.1% in PBS for permeabilization)

-

BSA (3% in PBS for blocking)

Procedure:

-

Cell Culture and Azide Labeling: Culture cells of interest and introduce the azide-modified precursor (e.g., an azide-modified sugar or amino acid) for metabolic incorporation.

-

Fixation: Wash the cells with PBS and fix with 3.7% formaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash the cells with PBS and block with 3% BSA for 30 minutes.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the reagents in the following order:

-

PBS (to final volume)

-

AF568 Alkyne (final concentration 2-50 µM)

-

Copper(II) Sulfate (final concentration 1 mM)

-

Copper-chelating ligand (final concentration 5 mM)

-

Sodium Ascorbate (final concentration 50 mM)

-

-

Labeling: Remove the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Mount the coverslips and image using a fluorescence microscope with appropriate filters for AF568 (Excitation/Emission: ~578/603 nm).

Labeling of Azide-Modified Biomolecules in Live Cells (SPAAC)

This protocol is for real-time imaging of dynamic processes in living cells and requires an AF568 dye conjugated to a strained alkyne (e.g., DBCO).

Materials:

-

AF568-DBCO (or other strained alkyne) (1 mM stock in DMSO)

-

Live-cell imaging medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture and Azide Labeling: Culture cells and incorporate the azide-modified precursor as described for the fixed-cell protocol.

-

Labeling: Remove the culture medium and wash the cells with pre-warmed live-cell imaging medium. Add the AF568-DBCO to the imaging medium at a final concentration of 5-20 µM.

-

Incubation: Incubate the cells for 30-120 minutes at 37°C, protected from light. The optimal incubation time will depend on the specific biomolecule being labeled and the cell type.

-

Washing: Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

-

Imaging: Image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

Conclusion

This compound, is a powerful and versatile tool for the fluorescent labeling of biomolecules through bioorthogonal chemistry. Its high quantum yield, photostability, and ability to participate in both CuAAC and SPAAC reactions make it suitable for a wide range of applications in cell biology, drug development, and proteomics. By understanding the principles of action and following optimized protocols, researchers can effectively utilize this reagent to visualize and quantify biological processes with high specificity and sensitivity.

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. Fluorescent Dye 568 alkyne, 5-isomer (A270023) | Antibodies.com [antibodies.com]

- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the 5-isomer of AF568 alkyne

An In-Depth Technical Guide to the 5-Isomer of AF568 Alkyne for Researchers and Drug Development Professionals

Introduction

The 5-isomer of AF568 alkyne is a fluorescent probe that belongs to the Alexa Fluor family of dyes, known for their exceptional brightness and photostability.[1][2] This technical guide provides a comprehensive overview of the 5-isomer of AF568 alkyne, including its physicochemical properties, detailed experimental protocols for its application in bioorthogonal chemistry, and its utility in advanced imaging techniques. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the capabilities of this versatile fluorophore in their work.

Core Properties of AF568 Alkyne (5-Isomer)

AF568 alkyne is a valuable tool for fluorescently labeling biomolecules due to its excellent photochemical stability and bright fluorescence.[2][3] It is water-soluble and its fluorescence is insensitive to pH changes between 4 and 10.[2][3] These properties make it suitable for a wide range of biological applications under mild reaction conditions.[2]

Physicochemical and Spectroscopic Data

The quantitative data for the 5-isomer of AF568 alkyne are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 807.97 g/mol | [1][2] |

| Appearance | Violet powder | [1][2] |

| Solubility | Good in water, DMF, and DMSO | [1][3] |

| Purity | ≥95% (determined by ¹H NMR and HPLC-MS) | [1][2] |

| Storage Conditions | Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks. | [4][5] |

| Spectroscopic Property | Value | Reference |

| Excitation Maximum (λex) | 572 nm | [1][3] |

| Emission Maximum (λem) | 598 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 94,238 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.912 | [1] |

Bioorthogonal Labeling with AF568 Alkyne (5-Isomer) via Click Chemistry

AF568 alkyne (5-isomer) is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the specific and efficient covalent labeling of azide-modified biomolecules with the AF568 fluorophore. The alkyne group on the dye reacts with an azide group on a target molecule to form a stable triazole linkage.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Fluorescent Dye 568 alkyne, 5-isomer (A270023) | Antibodies.com [antibodies.com]

- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

Detecting Post-Translational Modifications with AF568 Alkyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are crucial covalent processing events that occur after protein synthesis, dramatically diversifying the proteome and regulating nearly all aspects of cellular biology. These modifications, which include glycosylation, lipidation, acetylation, and phosphorylation, act as molecular switches that modulate protein function, localization, and interaction networks. Consequently, aberrant PTMs are frequently implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.

This technical guide provides a comprehensive overview of the use of AF568 alkyne, a bright and photostable fluorescent probe, for the detection and visualization of PTMs. We will delve into the core principles of bioorthogonal chemistry, provide detailed experimental protocols for metabolic labeling and detection of key PTMs, and discuss the application of this technology in drug discovery.

Core Principle: Bioorthogonal Chemistry and Click Reaction

The detection of PTMs using AF568 alkyne relies on a powerful two-step strategy rooted in bioorthogonal chemistry. This approach allows for the specific labeling and visualization of biomolecules in their native environment without interfering with biological processes.

-

Metabolic Labeling: Cells are incubated with a metabolic precursor that has been chemically modified to contain a bioorthogonal handle, typically an azide group (-N₃). This precursor is processed by the cell's natural metabolic pathways and incorporated into specific PTMs on proteins. For example, an azido-sugar can be used to label glycoproteins, while an azido-fatty acid can be used to label lipidated proteins. The azide group is small, non-toxic, and absent in most biological systems, ensuring specific incorporation.

-

Click Chemistry: After metabolic labeling, the azide-modified proteins are detected by a "click" reaction with a complementary alkyne-containing probe. The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, a copper(I) catalyst facilitates the rapid and highly specific formation of a stable triazole linkage between the azide on the modified protein and the alkyne on the fluorescent probe, in this case, AF568 alkyne.

AF568 Alkyne: A Versatile Fluorescent Probe

AF568 alkyne is a derivative of the Alexa Fluor 568 dye, known for its exceptional brightness and photostability. Its key features make it an ideal tool for PTM detection:

-

Bright Orange Fluorescence: AF568 has an excitation maximum at 578 nm and an emission maximum at 602 nm, making it compatible with standard fluorescence microscopy and flow cytometry setups.

-

High Quantum Yield: The fluorescence quantum yield of AF568 is 0.91, indicating a high efficiency of converting absorbed light into emitted fluorescence.[1]

-

High Extinction Coefficient: With an extinction coefficient of 88,000 cm⁻¹M⁻¹, AF568 absorbs light very effectively.[2]

-

Water Solubility and pH Insensitivity: AF568 alkyne is water-soluble and its fluorescence is stable over a wide pH range (pH 4-10), making it suitable for use in biological buffers.[1][2]

Quantitative Data for AF568 Alkyne

| Property | Value | Reference |

| Excitation Maximum | 578 nm | [2] |

| Emission Maximum | 602 nm | [2] |

| Quantum Yield | 0.91 | [1] |

| Molar Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | [2] |

| Recommended Laser Line | 568 nm | [2] |

Experimental Protocols

The following protocols provide a general framework for the detection of PTMs using metabolic labeling and AF568 alkyne. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Metabolic Labeling of Glycoproteins with Azido Sugars

This protocol describes the labeling of O-linked or sialic acid-containing glycoproteins using tetraacetylated azide-modified sugar precursors.

Materials:

-

Tetraacetylated N-azidoacetylgalactosamine (Ac₄GalNAz) for O-linked glycoproteins

-

Tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz) for sialic acid-containing glycoproteins

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Metabolic Labeling: Replace the culture medium with fresh medium containing the desired azido sugar. A typical starting concentration is 25-50 µM. Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into glycoproteins.[3]

-

Cell Harvest: Wash the cells twice with ice-cold PBS to remove excess unincorporated azido sugar.

-

Cell Lysis: Lyse the cells in lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click reaction.

Protocol 2: Metabolic Labeling of Lipidated Proteins with Azido Fatty Acids

This protocol outlines the labeling of S-palmitoylated proteins using an azido-palmitate analog.

Materials:

-

Azido-palmitate (or other azido-fatty acid analog)

-

Fatty acid-free bovine serum albumin (BSA)

-

Complete cell culture medium

-

PBS

-

Cell lysis buffer

-

Protease inhibitor cocktail

Procedure:

-

Preparation of Fatty Acid-BSA Conjugate: Prepare a 20x stock solution of the azido-fatty acid by first saponifying it with a molar excess of potassium hydroxide and then complexing it with fatty acid-free BSA in serum-free medium.[4]

-

Cell Culture and Starvation: Plate cells and allow them to adhere. Before labeling, you may optionally starve the cells of fatty acids by incubating them in a medium with reduced serum or charcoal-stripped serum for 45-60 minutes.[5]

-

Metabolic Labeling: Add the 20x azido-fatty acid-BSA conjugate to the culture medium to achieve the desired final concentration (e.g., 25-100 µM). Incubate for 4-16 hours.[4][5]

-

Cell Harvest and Lysis: Wash the cells with ice-cold PBS and lyse them as described in Protocol 1.

-

Protein Quantification: Determine the protein concentration of the lysate.

Protocol 3: Click Chemistry Reaction with AF568 Alkyne in Cell Lysate

This protocol describes the copper-catalyzed click reaction to label azide-modified proteins in a cell lysate with AF568 alkyne.

Materials:

-

Azide-labeled cell lysate (from Protocol 1 or 2)

-

AF568 alkyne

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate (freshly prepared)

-

PBS

Click Reaction Cocktail Preparation (per sample):

| Reagent | Stock Concentration | Volume | Final Concentration |

| Azide-labeled lysate | 1-5 mg/mL | 50 µL | 0.5-2.5 mg/mL |

| PBS | 100 µL | ||

| AF568 Alkyne | 1 mM in DMSO | 4 µL | 20 µM |

| THPTA | 100 mM in water | 10 µL | 5 mM |

| CuSO₄ | 20 mM in water | 10 µL | 1 mM |

| Sodium Ascorbate | 300 mM in water | 10 µL | 15 mM |

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of all reagents as indicated in the table. Always use freshly prepared sodium ascorbate solution.

-

Reaction Setup: In a microfuge tube, combine the cell lysate and PBS.

-

Add Reagents: Add the AF568 alkyne, THPTA, and CuSO₄ solutions to the lysate mixture, vortexing briefly after each addition.

-

Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[6][7]

-

Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or immunoprecipitation followed by western blotting.

Visualization of Signaling Pathways

The detection of PTMs with AF568 alkyne can provide valuable insights into the regulation of cellular signaling pathways. Below are examples of how this technique can be used to visualize key PTMs in the Wnt and Ras signaling pathways.

Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis. Wnt proteins themselves undergo both N-linked glycosylation and S-palmitoylation, which are essential for their proper secretion and signaling activity.[8][9][10][11]

Caption: Wnt protein processing and signaling pathway.

Ras Signaling Pathway

Ras proteins are small GTPases that act as molecular switches in signal transduction pathways that control cell proliferation, differentiation, and survival. The localization and function of Ras proteins are critically regulated by lipidation, specifically farnesylation and S-palmitoylation.[12][13][14][15][16]

Caption: Ras protein lipidation and signaling cascade.

Applications in Drug Discovery

The ability to visualize and quantify PTMs using AF568 alkyne and related probes has significant implications for drug discovery.

-

High-Throughput Screening: This methodology can be adapted for high-throughput screening of compound libraries to identify inhibitors of enzymes involved in PTMs, such as glycosyltransferases and palmitoyl acyltransferases. A decrease in the AF568 fluorescence signal would indicate inhibition of the target enzyme.

-

Target Validation: By specifically labeling proteins with a particular PTM, researchers can validate the role of that modification in a disease context and assess the on-target effects of drug candidates.

-

Mechanism of Action Studies: AF568 alkyne can be used to study the mechanism of action of drugs that modulate signaling pathways by affecting PTMs. For example, researchers can visualize how a drug alters the glycosylation or lipidation status of a key signaling protein.

Experimental Workflow for Drug Screening

Caption: Drug screening workflow using AF568 alkyne.

Conclusion

The use of AF568 alkyne in conjunction with metabolic labeling and click chemistry provides a powerful and versatile platform for the study of post-translational modifications. This approach offers high sensitivity and specificity for the detection and visualization of PTMs in complex biological samples. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this technology to advance our understanding of the critical role of PTMs in health and disease and to accelerate the discovery of novel therapeutics.

References

- 1. hk.lumiprobe.com [hk.lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 8. Roles of N-glycosylation and lipidation in Wg secretion and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Emerging Mechanisms of Wnt Secretion and Signaling in Development [frontiersin.org]

- 10. Wnt Lipidation and Modifiers in Intestinal Carcinogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Protein lipidation in cell signaling and diseases: function, regulation and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]

- 15. Ras plasma membrane signalling platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols: AF568 Alkyne 5-Isomer for Cellular Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF568 alkyne, 5-isomer, is a bright, photostable orange-fluorescent dye that serves as a powerful tool for the fluorescent labeling of biomolecules within cellular contexts.[1][2] This molecule contains a terminal alkyne group, enabling its covalent attachment to azide-modified target molecules through a highly specific and efficient bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This methodology is exceptionally versatile, allowing for the precise labeling of various biomolecules, including newly synthesized DNA, RNA, proteins, and glycans, with minimal perturbation to the biological system.[5][6] The small size of the alkyne and azide moieties ensures efficient access to cellular targets, and the mild reaction conditions preserve cellular morphology and the integrity of other cellular components.[7]

The AF568 fluorophore is spectrally similar to other common dyes, making it compatible with standard fluorescence microscopy and flow cytometry setups.[8] Its high fluorescence quantum yield and resistance to pH changes between 4 and 10 contribute to its robust performance in a variety of cell-based assays.[1][2]

Key Applications

-

Visualization of Nascent Biomolecules: Metabolic labeling of cells with azide-containing precursors (e.g., L-azidohomoalanine (AHA) for proteins, 5-ethynyl-2'-deoxyuridine (EdU) for DNA) followed by click reaction with AF568 alkyne allows for the specific detection and imaging of newly synthesized macromolecules.[6]

-

High-Resolution Imaging: The brightness and photostability of AF568 make it well-suited for high-resolution imaging techniques such as confocal and super-resolution microscopy.[1]

-

Flow Cytometry: Labeled cells can be quantified and sorted based on fluorescence intensity using flow cytometry.[1]

-

Multiplexing: The distinct spectral properties of AF568 allow for its use in multicolor imaging experiments in conjunction with other fluorophores.

Quantitative Data

Table 1: Optical Properties of this compound

| Parameter | Value | Reference |

| Excitation Maximum (nm) | 579 | [1] |

| Emission Maximum (nm) | 603 | [1] |

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 94,000 | [1] |

| Molecular Weight ( g/mol ) | 1110.39 | [1] |

| Molecular Formula | C₅₆H₇₉N₅O₁₄S₂ | [1] |

Experimental Protocols

The following is a general protocol for labeling azide-modified biomolecules in fixed cells with AF568 alkyne. This protocol is based on the principles of the widely used Click-iT™ EdU assays and can be adapted for various azide-labeled targets.[7][9]

I. Metabolic Labeling of Target Biomolecules (Example: Nascent Protein Labeling with AHA)

This initial step will vary depending on the target biomolecule. The example below is for labeling newly synthesized proteins.

-

Culture cells to the desired confluency on coverslips in a multi-well plate.

-

Replace the normal culture medium with a methionine-free medium.

-

Incubate the cells in the methionine-free medium for 1-2 hours to deplete endogenous methionine.

-

Replace the medium with a methionine-free medium supplemented with L-azidohomoalanine (AHA) at a final concentration of 25-50 µM.

-

Incubate for the desired labeling period (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.

-

Proceed to the cell fixation and permeabilization steps.

II. Cell Fixation and Permeabilization

-

After metabolic labeling, remove the culture medium and wash the cells twice with 1X Phosphate Buffered Saline (PBS).

-

Fix the cells by adding 3.7% formaldehyde in PBS to each well and incubating for 15 minutes at room temperature.[9]

-

Remove the fixative and wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS.[9]

-

Permeabilize the cells by adding 0.5% Triton® X-100 in PBS to each well and incubating for 20 minutes at room temperature.[9]

-

Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[9]

III. Click-iT® Reaction for AF568 Alkyne Labeling

Note: It is crucial to prepare the Click-iT® reaction cocktail immediately before use and to add the components in the specified order to ensure optimal reaction efficiency.[10]

-

Prepare a 1X Click-iT® Reaction Buffer Additive: Dilute the 10X buffer additive 1:10 in deionized water. This solution should be used within the same day.[10]

-

Prepare the Click-iT® Reaction Cocktail: For each coverslip, prepare the following reaction cocktail. The volumes can be scaled as needed.

| Component | Volume per Reaction |

| 1X Click-iT® Reaction Buffer | 438 µL |

| CuSO₄ (Copper Sulfate) | 20 µL |

| AF568 Alkyne (from a 10 mM stock) | 2.5 µL |

| 1X Click-iT® Reaction Buffer Additive | 40 µL |

| Total Volume | 500 µL |

-

Remove the wash buffer from the cells.

-

Add 0.5 mL of the Click-iT® reaction cocktail to each well containing a coverslip.[7]

-

Incubate for 30 minutes at room temperature, protected from light.[9]

-

Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[9]

IV. (Optional) DNA Counterstaining and Imaging

-

If desired, perform antibody labeling for other cellular targets at this stage.[9]

-

Wash the cells once with PBS.

-

To counterstain the nuclei, add a 1X solution of a DNA stain (e.g., Hoechst 33342) and incubate for 15-30 minutes at room temperature, protected from light.[9]

-

Remove the DNA stain solution and wash the cells twice with PBS.[9]

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filter sets appropriate for AF568 (Excitation/Emission: ~579/603 nm) and the chosen DNA counterstain.

Mandatory Visualizations

Experimental Workflow for Cellular Labeling with AF568 Alkyne

Caption: Workflow for AF568 alkyne labeling of azide-modified biomolecules in cells.

Signaling Pathway: Click Chemistry Reaction

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for cell labeling.

References

- 1. dianabiotech.com [dianabiotech.com]

- 2. cn.lumiprobe.com [cn.lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Click-iT® EdU Imaging Kits Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

AF568 Alkyne 5-Isomer for Super-Resolution Microscopy (STORM): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AF568 alkyne 5-isomer in super-resolution microscopy, specifically Stochastic Optical Reconstruction Microscopy (STORM). AF568, a bright and photostable orange-fluorescent dye, is well-suited for dSTORM (direct STORM) imaging, enabling the visualization of cellular structures with nanoscale resolution.[1] The alkyne modification allows for covalent conjugation to azide-modified biomolecules via a copper-catalyzed click chemistry reaction, providing a specific and robust labeling strategy.

Properties of AF568 Alkyne 5-Isomer